Tert-butyl 2-(azetidin-3-yl)acetate
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Overview
Description
Tert-butyl 2-(azetidin-3-yl)acetate is a chemical compound with the molecular formula C9H17NO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(azetidin-3-yl)acetate typically involves the reaction of azetidine derivatives with tert-butyl acetate. One common method involves the use of (N-Boc-azetidin-3-ylidene)acetate as a starting material, which is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(azetidin-3-yl)acetate can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, which can reduce the azetidine ring to a more saturated form.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like alkyl halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while substitution reactions can introduce various functional groups into the azetidine ring.
Scientific Research Applications
Tert-butyl 2-(azetidin-3-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of tert-butyl 2-(azetidin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate hydrochloride: This compound has a similar azetidine ring but with different substituents, leading to distinct chemical properties and applications.
tert-Butyl bromoacetate: This compound is used as an alkylating agent and has applications in the synthesis of various derivatives.
Uniqueness
Tert-butyl 2-(azetidin-3-yl)acetate is unique due to its specific structural features, such as the tert-butyl ester group and the azetidine ring
Properties
IUPAC Name |
tert-butyl 2-(azetidin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)4-7-5-10-6-7/h7,10H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYYFMDWHCPWQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CNC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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